molecular formula C10H14N2O3S2 B14828521 N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide

Cat. No.: B14828521
M. Wt: 274.4 g/mol
InChI Key: LAYJODNSUHDHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H14N2O3S2 and a molecular weight of 274.364 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a methanesulfonamide group attached to a pyridine ring

Properties

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-methylsulfanylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C10H14N2O3S2/c1-16-9-6-11-10(12-17(2,13)14)5-8(9)15-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

LAYJODNSUHDHDQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide involves several steps:

Chemical Reactions Analysis

N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide undergoes various chemical reactions:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form corresponding amines or alcohols.

    Substitution: The methanesulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., triethylamine).

Scientific Research Applications

N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-(4-Cyclopropoxy-5-(methylthio)pyridin-2-YL)methanesulfonamide can be compared with other similar compounds:

    Similar Compounds: Compounds such as N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide share structural similarities.

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